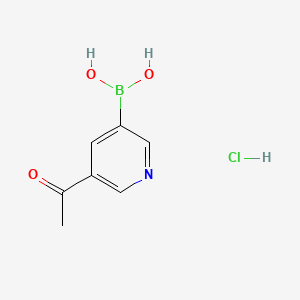

(5-acetylpyridin-3-yl)boronic acid HCl

Description

(5-Acetylpyridin-3-yl)boronic acid HCl is a boronic acid derivative featuring a pyridine ring substituted with an acetyl group at the 5-position and a boronic acid moiety at the 3-position, isolated as a hydrochloride salt. This compound belongs to a class of organoboron agents widely studied for their applications in medicinal chemistry, particularly as proteasome inhibitors and anticancer agents. The boronic acid group enables covalent interactions with biological targets, such as proteasomes, through reversible binding to catalytic threonine residues .

Synthesis: The compound can be synthesized via transesterification or direct boronation of pyridine precursors. A common strategy involves reacting α-amino trifluoroborates with SiCl₄ in methanol, followed by treatment with aqueous HCl to isolate the boronic acid as an HCl salt (similar to methods described for α-aminoboronic acids) .

Applications: Preclinical studies highlight its role as a proteasome inhibitor with low nanomolar IC₅₀ values. Prodrug strategies (e.g., diethanolamine conjugation) have been employed to enhance its oral bioavailability and pharmacokinetic (PK) properties .

Properties

Molecular Formula |

C7H9BClNO3 |

|---|---|

Molecular Weight |

201.42 g/mol |

IUPAC Name |

(5-acetylpyridin-3-yl)boronic acid;hydrochloride |

InChI |

InChI=1S/C7H8BNO3.ClH/c1-5(10)6-2-7(8(11)12)4-9-3-6;/h2-4,11-12H,1H3;1H |

InChI Key |

QBYJNIZGJFNRBR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)C)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Boronate Ester Intermediates and Hydrolysis

One common approach involves synthesizing a boronate ester intermediate, followed by acid-catalyzed hydrolysis to yield the boronic acid. For example, the reaction of 2-methyl-4-cyanophenylboronic acid with 2,2-dimethyl-1,3-propanediol forms the corresponding boronate ester, which upon hydrolysis under acidic conditions gives the boronic acid derivative. This method allows for the incorporation of various substituents on the pyridine ring and provides good control over the functional groups present.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to attach boronic acid groups to heteroaromatic rings like pyridine. In this method, a halogenated pyridine (e.g., 3-bromopyridine) bearing an acetyl substituent at the 5-position is reacted with a boronate ester or boronic acid under palladium catalysis to form the desired (5-acetylpyridin-3-yl)boronic acid derivative. The crude boronate ester is then hydrolyzed to the free boronic acid.

Formation of Hydrochloride Salt

The free boronic acid is often converted into its hydrochloride salt to improve stability and facilitate purification. This is typically achieved by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the hydrochloride salt as a solid. This step also helps remove impurities and stabilize the compound for storage and handling.

Representative Synthetic Scheme and Conditions

| Step | Reactants and Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-methyl-4-cyanophenylboronic acid + 2,2-dimethyl-1,3-propanediol | Esterification conditions | Boronate ester intermediate |

| 2 | Boronate ester + acid (e.g., HCl) | Acid-catalyzed hydrolysis | (5-Acetylpyridin-3-yl)boronic acid |

| 3 | Boronic acid + HCl | Acid treatment | Hydrochloride salt of (5-acetylpyridin-3-yl)boronic acid |

Typical solvents include tetrahydrofuran or toluene for ester formation and aqueous acidic media for hydrolysis. Temperatures range from ambient to reflux depending on the step.

Analytical Data and Purity

Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in water/acetonitrile gradients). The purified compound shows high purity (>95%) by HPLC and mass spectrometry confirms the expected molecular ion peaks. Nuclear magnetic resonance spectroscopy (1H NMR) is used to confirm the chemical structure and the presence of the acetyl and boronic acid functionalities.

Research Discoveries and Optimization

- The use of boronate esters as intermediates allows for higher yields and better control over side reactions.

- Acid-catalyzed hydrolysis is a mild and effective method to obtain the free boronic acid without decomposing sensitive groups like acetyl.

- Conversion to the hydrochloride salt improves compound stability and handling.

- Cross-coupling methods provide flexibility to introduce various substituents on the pyridine ring, enabling structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(5-acetylpyridin-3-yl)boronic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(5-acetylpyridin-3-yl)boronic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-acetylpyridin-3-yl)boronic acid hydrochloride in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with other reagents. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Properties of Selected Boronic Acids

| Compound | Substituents | pKa* | IC₅₀ (nM) | Key Application |

|---|---|---|---|---|

| (5-Acetylpyridin-3-yl)boronic acid HCl | Acetyl (C-5), Boronic acid (C-3) | ~8.5 | 6.74 (prodrug) | Proteasome inhibition |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Phenoxy-methoxyethyl | N/A | 1000 (1 µM) | HDAC inhibition |

| Phenanthren-9-yl boronic acid | Polycyclic aromatic | N/A | 500 (sub-µM) | Anticancer (TNBC) |

| 3-Acetamidophenylboronic acid (3-AcPBA) | Acetamide | ~9.2 | N/A | Glucose sensing |

| (6-Amino-5-methylpyridin-3-yl)boronic acid | Amino (C-6), Methyl (C-5) | N/A | N/A | Synthetic intermediate |

*Estimated pKa based on structural similarity to 3-AcPBA .

Key Observations:

- Substituent Effects: The acetyl group in this compound enhances target affinity compared to simpler phenylboronic acids (e.g., 3-AcPBA). However, bulkier substituents, such as phenoxy-methoxyethyl groups, may reduce proteasome binding but improve HDAC inhibition .

- pKa and Reactivity : Boronic acids with pKa values closer to physiological pH (7.4) exhibit stronger diol-binding capacity, critical for sensor applications. The higher pKa (~8.5) of this compound limits its glucose-sensing utility but stabilizes proteasome interactions .

Bioactivity and Pharmacokinetics

Table 2: Bioactivity and PK Profiles

| Compound | IC₅₀ (Proteasome) | IC₅₀ (HDAC) | Oral Bioavailability | Stability |

|---|---|---|---|---|

| This compound | 6.74 nM | N/A | Moderate (prodrug) | Moderate |

| Peptide boronic acids (e.g., compound 17) | 8.21 nM | N/A | Low | Low |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | N/A | 1 µM | High | High |

| Phenanthren-9-yl boronic acid | N/A | N/A | High | High |

Key Findings:

- Proteasome Inhibition : this compound exhibits superior potency (IC₅₀ = 6.74 nM) compared to peptide-based boronic acids (IC₅₀ = 8.21 nM), likely due to reduced peptide bond hydrolysis .

- Anticancer Activity : Phenanthren-9-yl boronic acid demonstrates sub-µM cytotoxicity in triple-negative breast cancer models, whereas the target compound’s efficacy in similar models remains underexplored .

- PK Challenges : Peptide boronic acids suffer from rapid inactivation in vivo, necessitating prodrug strategies. In contrast, aromatic boronic acids (e.g., phenanthren-9-yl) exhibit inherent stability and high bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.